molecular formula C16H13Cl2NO4 B8779181 Methyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate

Methyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate

Cat. No. B8779181
M. Wt: 354.2 g/mol
InChI Key: YMUVFXJIFJMARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C16H13Cl2NO4 and its molecular weight is 354.2 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate

Molecular Formula

C16H13Cl2NO4

Molecular Weight

354.2 g/mol

IUPAC Name

methyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C16H13Cl2NO4/c1-22-16(21)10-2-5-12(6-3-10)19-15(20)9-23-14-7-4-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,20)

InChI Key

YMUVFXJIFJMARY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of (2,4-dichloro-phenoxy)-acetic acid (110.5 mg, 0.5 mmol), 4-aminobenzoic acid methyl ester (151.2 mg, 1.0 mmol), 4-dimethylaminopyridine (122.7 mg, 1.0 mmol) and benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (pybop) (520.3 mg, 1.0 mmol) in DMF (8.0 mL) was stirred overnight and then partitioned between ethyl acetate and 10% HCl. The organic phase was washed with brine, dried (MgSO4 anh), and concentrated. The residue was purified by silica gel flash column chromatography (n-Hexane:Ethyl acetate:MeOH=6:3:1) to give 4-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid methyl ester as a white solid (169.6 mg, 95.8% yield).
Quantity
110.5 mg
Type
reactant
Reaction Step One
Quantity
151.2 mg
Type
reactant
Reaction Step One
Quantity
520.3 mg
Type
reactant
Reaction Step One
Quantity
122.7 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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